REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4]Br.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([CH3:16])[CH:10]=1.[OH-].[K+].O>CS(C)=O>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:4][CH:3]([O:6][CH3:7])[O:2][CH3:1])=[C:11]([CH3:16])[CH:10]=1 |f:2.3|
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Name
|
|
Quantity
|
6.05 mL
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture was cooled to room temperature
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with ether (2×100 ml)
|
Type
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CUSTOM
|
Details
|
The combined organic layers were separated
|
Type
|
WASH
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Details
|
washed with 2N aqueous NaOH (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by MPLC (15% ethyl acetate/n-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)OCC(OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |